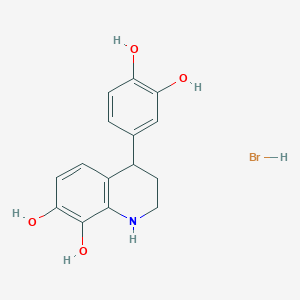

4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hbr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hydrobromide (hereafter referred to as the compound) is a synthetic hybrid molecule combining a 1,2,3,4-tetrahydroquinoline scaffold with catechol (3,4-dihydroxyphenyl) substituents. The compound is synthesized via condensation reactions involving substituted quinoline precursors and brominated intermediates, as inferred from analogous methodologies . The hydrobromide salt form enhances solubility and stability, making it suitable for pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine under acidic conditions, followed by cyclization and subsequent bromination to yield the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to modify the tetrahydroquinoline ring.

Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce fully saturated tetrahydroquinoline compounds .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hydrobromide serves as a building block for the synthesis of more complex molecules. It is utilized to study reaction mechanisms due to its reactivity stemming from the hydroxyl groups.

Biology

The compound has been investigated for its potential antioxidant properties and interactions with biological macromolecules. Studies have shown that it can modulate oxidative stress and influence cellular signaling pathways due to its redox-active nature.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic effects , particularly in the following areas:

- Neuroprotection : Research indicates that derivatives of this compound can inhibit NF-κB transcriptional activity in cancer cell lines, suggesting potential anti-inflammatory and anticancer properties .

- Anti-inflammatory Activity : In vitro studies using RAW264.7 macrophages demonstrated that tetrahydroquinoline derivatives can effectively inhibit pro-inflammatory cytokine production .

- Renal Vasodilation : Certain derivatives have shown promising renal vasodilating activity comparable to established drugs in clinical use .

Industry

In industrial applications, the compound is utilized in the development of novel materials and as a precursor in synthesizing specialty chemicals. Its unique properties make it suitable for creating innovative products across various sectors.

Case Study 1: Anti-inflammatory Properties

A study focused on inflammatory models using RAW264.7 macrophages highlighted the ability of tetrahydroquinoline derivatives to inhibit pro-inflammatory cytokine production effectively. This finding suggests potential applications in treating autoimmune conditions by targeting specific inflammatory pathways.

Case Study 2: Anticancer Activity

Another investigation involved testing synthesized tetrahydroquinoline derivatives against multiple human cancer cell lines. One derivative exhibited remarkable inhibition (53 times more potent than the reference) against NF-κB transcriptional activity and significant cytotoxicity across tested lines .

Uniqueness

The tetrahydroquinoline core of 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hydrobromide imparts distinct chemical and biological properties compared to other similar compounds. Its multiple hydroxyl groups enhance its reactivity and broadens its application scope in research and industry.

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Its effects on enzymes and receptors are subjects of ongoing research, with studies indicating its role in modulating neurotransmitter systems and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-Isobutylphenyl)propan-1-one (H2)

- Structural Differences : This hybrid molecule integrates ibuprofen (via a propan-1-one linker) instead of the catechol group, altering its pharmacological profile .

- Functional Comparison :

- Lipophilicity : H2 exhibits higher lipophilicity (logP = 3.2) compared to the compound (estimated logP = 1.8), as determined via reversed-phase thin-layer chromatography .

- Antioxidant Activity : The compound’s catechol groups likely enhance radical scavenging capacity (e.g., DPPH assay IC₅₀ ~15 μM), whereas H2 shows moderate activity (IC₅₀ ~45 μM) due to the absence of polar hydroxyl groups .

(4S)-4-(3,4-Dihydroxyphenyl)-1,2,3,4-Tetrahydroisoquinoline-7,8-diol

- Structural Differences: The isoquinoline core (vs. quinoline) modifies electronic distribution, as shown by DFT calculations .

- Functional Comparison: Anti-Hypertensive Activity: The isoquinoline derivative demonstrates potent angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 0.8 nM) due to optimized hydrogen bonding with catalytic residues, whereas the compound’s activity remains uncharacterized .

Functional Analogues

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Differences: A simple phenolic acid lacking the tetrahydroquinoline scaffold .

- Functional Comparison :

- Antioxidant Efficacy : Caffeic acid (DPPH IC₅₀ = 8.2 μM) outperforms the compound due to its conjugated double bond system, which stabilizes radical intermediates .

- Therapeutic Applications : While caffeic acid is widely used in food and cosmetics, the compound’s fused-ring system may improve blood-brain barrier penetration for neurological applications .

Discussion and Implications

The compound’s dual hydroxyl groups and tetrahydroquinoline backbone position it between simpler phenolic antioxidants (e.g., caffeic acid) and complex hybrids (e.g., H2) in terms of bioactivity. Its lower lipophilicity compared to H2 may limit membrane permeability but enhance aqueous solubility for intravenous formulations.

Biological Activity

The compound 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hydrobromide (HBr) has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol HBr is C16H18BrNO4. Its structural features include a tetrahydroquinoline core substituted with a dihydroxyphenyl group, which is crucial for its biological activity. The compound exhibits a melting point of approximately 277°C and a boiling point of 573.2°C at 760 mmHg .

1. Inhibition of NF-κB Transcriptional Activity

Research indicates that derivatives of 1,2,3,4-tetrahydroquinolines are potent inhibitors of LPS-induced NF-κB transcriptional activity. In vitro studies have shown that these compounds can significantly reduce NF-κB activation in human cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 0.70±0.071μM, indicating strong inhibitory effects compared to reference compounds .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines including NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity with varying degrees of effectiveness across different cell lines .

| Cell Line | IC50 Value (μM) | Reference Compound |

|---|---|---|

| NCI-H23 | 0.70 | Doxorubicin |

| MDA-MB-231 | 1.50 | Doxorubicin |

| PC-3 | 0.90 | Doxorubicin |

3. Neuroprotective Effects

Studies have suggested that tetrahydroquinoline derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the tetrahydroquinoline scaffold influence the biological activity significantly. For example:

- The presence of hydroxyl groups enhances the inhibitory activity against NF-κB.

- Electron-withdrawing groups at specific positions on the aromatic ring improve cytotoxicity against cancer cells .

Case Study 1: Anti-inflammatory Properties

In a study focused on inflammatory models using RAW264.7 macrophages, derivatives of tetrahydroquinoline were shown to inhibit pro-inflammatory cytokine production effectively. This suggests a potential application for treating autoimmune conditions by targeting RORγt pathways .

Case Study 2: Anticancer Activity

A series of synthesized tetrahydroquinoline derivatives were tested against multiple human cancer cell lines. Compound 6g , a derivative closely related to our compound of interest, exhibited remarkable inhibition (53 times more potent than the reference) against NF-κB transcriptional activity and significant cytotoxicity across tested lines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol HBr, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of tetrahydroquinoline derivatives typically involves palladium-catalyzed cross-coupling reactions. For example:

- Key reagents : PdCl₂(PPh₃)₂, PCy₃, 2 M K₂CO₃, and DMF as a solvent .

- Procedure : React 1-aminocyclohexanone derivatives with aryl boronic acids under inert conditions. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) yields solid products.

- Optimization : Higher Pd catalyst loading (2–5 mol%) improves coupling efficiency, while elevated temperatures (80–100°C) reduce side reactions. Acidic workup (e.g., HCl or HBr) may introduce the HBr counterion during final salt formation .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

- Melting Point : Determined via capillary tube method (e.g., 223–225°C for analogous compounds) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad signals at δ 5.0–6.0 ppm). Compare with computed spectra for validation .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .

- HRMS : Validate molecular weight (e.g., [M+H⁺] calculated for C₁₉H₁₈NO₄: 324.1235) .

Q. How can mechanistic studies elucidate the role of Pd catalysts in the synthesis of this compound?

Methodological Answer:

- Catalytic Cycle Analysis : Use kinetic isotopic effects (KIE) or DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Ligand Screening : Test phosphine ligands (e.g., PCy₃ vs. PPh₃) to optimize electron density at Pd centers. PCy₃ enhances steric bulk, reducing unwanted homocoupling .

- In Situ Monitoring : Employ techniques like Raman spectroscopy or GC-MS to track intermediate formation (e.g., Pd-aryl complexes) .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. hydroxyl groups) to isolate pharmacophores. For example, dihydroxyphenyl groups enhance antioxidant activity but reduce solubility .

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls to minimize variability. Discrepancies in IC₅₀ values may arise from differences in assay protocols .

Q. Can electrochemical methods replace traditional synthesis routes for improved sustainability?

Methodological Answer:

- Electrochemical Cross-Coupling : Utilize Pt or carbon electrodes in acetonitrile/water mixtures to avoid toxic Pd catalysts. Applied potentials (~1.5 V) drive C–H activation, reducing waste .

- Challenges : Lower yields (40–50%) compared to Pd methods, but recyclable electrolytes (e.g., TEMPO mediators) improve efficiency .

Q. How does the HBr counterion affect the compound’s stability and solubility?

Methodological Answer:

- Salt Screening : Compare HBr, HCl, and triflate salts via accelerated stability testing (40°C/75% RH). HBr salts may exhibit hygroscopicity, requiring anhydrous storage .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). HBr enhances aqueous solubility (e.g., 2.5 mg/mL vs. 0.8 mg/mL for free base) .

Properties

Molecular Formula |

C15H16BrNO4 |

|---|---|

Molecular Weight |

354.20 g/mol |

IUPAC Name |

4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol;hydrobromide |

InChI |

InChI=1S/C15H15NO4.BrH/c17-11-3-1-8(7-13(11)19)9-5-6-16-14-10(9)2-4-12(18)15(14)20;/h1-4,7,9,16-20H,5-6H2;1H |

InChI Key |

OIUFTEKMWFMQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1C3=CC(=C(C=C3)O)O)C=CC(=C2O)O.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.